molecular formula C13H18N2O4 B12574633 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane CAS No. 325462-09-7

2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane

Cat. No.: B12574633
CAS No.: 325462-09-7
M. Wt: 266.29 g/mol
InChI Key: CHSNNKAQCSTRSZ-UHFFFAOYSA-N
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Description

2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is a heterocyclic compound featuring two oxazoline rings. Oxazolines are five-membered rings containing both nitrogen and oxygen atoms. This compound is notable for its stability and versatility, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylmalonic acid under dehydrating conditions to form the oxazoline rings .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high temperatures and pressures, facilitating the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane undergoes various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazoles.

    Reduction: Reduction reactions can convert the oxazoline rings into oxazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings act as leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

    Oxidation: Oxazoles

    Reduction: Oxazolidines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development due to its stability and reactivity.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane involves its ability to form stable complexes with metal ions. The oxazoline rings coordinate with metal centers, facilitating various catalytic processes. This coordination can activate molecular targets and pathways, leading to desired chemical transformations.

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(4,4-dimethyl-5-oxo-2-oxazoline-2-yl)propane is unique due to its specific substitution pattern and the stability of its oxazoline rings. This stability makes it particularly valuable in applications requiring robust and reliable performance.

Properties

CAS No.

325462-09-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H18N2O4/c1-11(2,7-14-12(3,4)9(16)18-7)8-15-13(5,6)10(17)19-8/h1-6H3

InChI Key

CHSNNKAQCSTRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C(C)(C)C2=NC(C(=O)O2)(C)C)C

Origin of Product

United States

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